Whewellite
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
14488-96-1 |
|---|---|
Molecular Formula |
C2H4CaO5 |
Molecular Weight |
148.13 g/mol |
InChI |
InChI=1S/C2H2O4.Ca.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;1H2 |
InChI Key |
OTCGCPARNNLRKH-UHFFFAOYSA-N |
SMILES |
C(=O)(C(=O)O)O.O.[Ca] |
Canonical SMILES |
C(=O)(C(=O)O)O.O.[Ca] |
Synonyms |
vevelite whewellite whewhellite |
Origin of Product |
United States |
Geological and Environmental Occurrences of Whewellite
Terrestrial Geological Formations
Whewellite's presence in terrestrial geological formations is noteworthy, spanning from sedimentary rocks to hydrothermal veins and even igneous and metamorphic associations.
This compound is commonly found in diagenetic settings, which involve the physical and chemical changes occurring in sediments after their initial deposition. Its formation in these environments is closely tied to the presence of organic-rich sedimentary rocks. researchgate.net The decomposition of organic matter within these rocks can release oxalic acid, which then reacts with calcium in the surrounding pore water to precipitate this compound. galleries.com This process highlights the mineral's role as an indicator of biogeochemical activity within sedimentary basins.
The association of this compound with organic material is a recurring theme in its geological occurrences. mindat.org It is frequently found in coal seams and other sedimentary rocks containing significant organic debris. galleries.com The formation of this compound in these settings is attributed to the thermal degradation or bacterial decay of this biotic organic matter, which generates the necessary oxalate (B1200264). researchgate.net
Table 1: this compound Occurrences in Diagenetic and Sedimentary Environments
| Setting | Associated Rock Type | Formation Process |
|---|---|---|
| Diagenetic Settings | Organic-Rich Sedimentary Rocks | Precipitation from pore water enriched with oxalate from decomposing organic matter. |
| Coal Measures | Coal and surrounding shales | Generation of oxalic acid from the thermal alteration of organic material. galleries.commindat.org |
| Sedimentary Nodules | Shales and Mudstones | Concentration of calcium and oxalate during the formation of concretions. galleries.comwikipedia.org |
While often linked to low-temperature, organic-rich environments, this compound also occurs in hydrothermal veins, which are fractures in rock filled with minerals that have precipitated from hot water. wikipedia.org Its presence in these higher-temperature settings suggests that a biological source for the oxalate is not always necessary. wikipedia.org In some hydrothermal deposits, the oxalic acid required for this compound formation may be generated through abiotic processes. galleries.com
This compound is found as a low-temperature primary mineral in carbonate-sulfide veins. mindat.orgarizona.edu It can be associated with minerals such as calcite, barite, sphalerite, and pyrite. arizona.edu Notable occurrences of this compound in hydrothermal veins have been documented in locations like Cavnic, Romania, and Saint-Sylvestre, France. le-comptoir-geologique.com
This compound has been identified in association with certain types of igneous and metamorphic rocks, further broadening its known geological range. Occurrences have been noted in alkaline igneous rocks and peraluminous granitic pegmatites. researchgate.net In these contexts, this compound, along with other oxalate minerals, can be found alongside hydrocarbons. researchgate.net
Furthermore, this compound has been discovered within fluid inclusions in metamorphic rocks. researchgate.net These tiny pockets of trapped fluid provide a snapshot of the chemical conditions present during metamorphism. The presence of this compound in these inclusions suggests that dicarboxylic compounds were part of the primary fluids during the rock's metamorphic history. researchgate.net
An interesting association exists between this compound and certain uranium deposits. mindat.org In some hydrothermal uranium deposits, the formation of this compound is linked to oxidation-reduction reactions involving organic substances. iaea.org In these scenarios, the reduction of uranium (U⁶⁺) leads to the precipitation of pitchblende, while the oxidation of organic matter produces oxalic acid, which then forms this compound. iaea.org this compound has been found in the uranium veins of Bois-Noirs, France. le-comptoir-geologique.com
As previously mentioned, this compound is also commonly associated with coal measures. mindat.org It can be found directly within coal seams or in the surrounding rocks. galleries.com The Burgk coal mine near Dresden, Germany, and the Kladno coal seams in the Czech Republic are well-known localities for this compound crystals. le-comptoir-geologique.com
This compound is frequently found within septarian nodules, geodes, and other concretions. mindat.org Septarian nodules are concretions characterized by a network of internal cracks, called septaria, which are often filled with later-crystallizing minerals. geologyin.com These nodules typically form in sedimentary rocks like shales and mudstones. mindat.org
The formation of this compound within these structures is often associated with the decomposition of organic matter that may have served as the nucleus for the concretion. minsocam.org As the organic material decays, it releases oxalate-rich fluids that then precipitate this compound within the developing cracks. minsocam.org Notable occurrences of this compound in septarian nodules have been reported from locations in Montana and Ohio in the United States. le-comptoir-geologique.comminsocam.org In these settings, it can be found alongside minerals like calcite, dolomite, and barite. minsocam.org
Table 2: Characteristics of this compound in Nodules and Geodes
| Feature | Description |
|---|---|
| Host Structure | Septarian nodules, geodes, concretions. mindat.org |
| Associated Minerals | Calcite, aragonite, barite, pyrite. mindat.orgminsocam.org |
| Formation Environment | Typically within organic-rich shales and mudstones. minsocam.org |
| Proposed Origin | Precipitation from fluids enriched in oxalate from the decay of organic matter within the concretion. minsocam.org |
This compound is also known to form on the surfaces of calcareous rocks, such as limestone and marble, as well as in calcretes. ads.ac.uk In these environments, its formation is often mediated by biological activity. ads.ac.uk Microorganisms, particularly lichens and fungi, living on the rock surfaces can produce oxalic acid, which then reacts with the calcium carbonate of the rock to form a thin crust or patina of calcium oxalate minerals, including this compound. ads.ac.uknps.gov
These this compound-rich rock crusts can be found in various climates and geographical locations. nps.gov For instance, extensive this compound crusts have been observed on limestone surfaces in dry rock shelters in southwestern Texas, where they encapsulate ancient pictographs. nps.gov The presence of this compound on heritage buildings and monuments is also a documented phenomenon, where it can form a protective, albeit sometimes disfiguring, layer. researchgate.net
Extraterrestrial Occurrences: Carbonaceous Chondrites
This compound has been identified in meteorites, specifically in carbonaceous chondrites, which are among the most primitive known meteorites. researchgate.netwikipedia.org These meteorites are rich in carbon, organic compounds, and minerals that have been altered by water. wikipedia.org The presence of this compound in such extraterrestrial materials provides valuable insights into the chemical processes that occurred in the early solar system.
A notable discovery was the identification of this compound in the Murchison meteorite, a CM2-type carbonaceous chondrite that fell in Australia in 1969. govinfo.govwikipedia.org In a detailed analysis of the meteorite, this compound was found within a white inclusion between olivine (B12688019) grains. govinfo.gov Its occurrence is considered logical given the meteorite's relatively high content of organic material and calcite. govinfo.gov This finding supports the idea that the building blocks for certain organic minerals were present in the asteroid parent bodies from which these meteorites originated.
The study of this compound in carbonaceous chondrites is significant as it expands the inventory of prebiotic molecules and minerals available on the early Earth, potentially delivered by meteorite impacts. researchgate.net
Association with Archaeological and Cultural Heritage Sites
This compound is frequently found on the surfaces of stone monuments and in association with ancient rock art, where it often forms a component of rock crusts or patinas. These calcium oxalate-rich crusts can encapsulate and, in some cases, protect prehistoric pictographs. nps.govresearchgate.net
Detailed research has been conducted at numerous archaeological sites, revealing the complex nature of these this compound-bearing layers.
Lower Pecos Region, Texas, USA : A this compound-rich rock crust is found covering vast areas of limestone within dry rock shelters and under overhangs, which host more than 250 rock art sites. nps.govresearchgate.net This natural crust is primarily composed of this compound and gypsum, with smaller amounts of quartz and silicates. nps.gov It encapsulates the ancient paints of the pictographs. The formation of this compound in this region is believed to be a natural process, possibly involving the biological activity of microorganisms like lichens and bacteria living on or within the stone. nps.govtaylorandfrancis.com
Sierra de las Cuerdas, Spain : Oxalate accretions containing this compound and weddellite (B1203044) have been identified on Post-Palaeolithic rock paintings in open-air rock shelters. researchgate.net Analysis of these crusts suggests they could have been produced by lichen colonies. The micro-stratigraphic layers of oxalate are valuable for archaeological studies, as the pigment (hematite) is often located between them, helping to understand processes of repainting and protecting the artwork from weathering. researchgate.net
The presence of these this compound crusts is a subject of ongoing research for the development of effective conservation strategies for these invaluable cultural heritage sites. nps.govtandfonline.com
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | CaC₂O₄·H₂O |
| Weddellite | CaC₂O₄·(2+x)H₂O |
| Gypsum | CaSO₄·2H₂O |
| Quartz | SiO₂ |
| Calcite | CaCO₃ |
| Hematite | Fe₂O₃ |
| Barite | BaSO₄ |
| Sphalerite | (Zn,Fe)S |
| Pyrite | FeS₂ |
Biomineralization and Biogeochemical Cycling of Whewellite
Mycogenic (Fungal) Biomineralization of Calcium Oxalate (B1200264)
The formation of calcium oxalate minerals, particularly whewellite, is a significant biogeochemical process mediated by various fungi and lichens. This mycogenic biomineralization plays a crucial role in the weathering of rocks and minerals, the cycling of essential elements in soils, and the formation of secondary minerals in the environment.
Mechanisms of Oxalic Acid Secretion and this compound Precipitation by Fungi and Lichens
Fungi and the fungal component (mycobiont) of lichens are known to secrete significant quantities of oxalic acid into their surrounding environment. nih.govmtu.edu This secretion is a key mechanism driving the precipitation of this compound. The process involves the reaction of the secreted oxalic acid with calcium ions present in the substrate, such as calcareous rocks or minerals containing calcium. mtu.edumdpi.com
The primary mechanism involves the extracellular release of oxalic acid, which then reacts with available calcium ions (Ca²⁺) to form the sparingly soluble calcium oxalate. oregonstate.edu this compound (CaC₂O₄·H₂O), being the more stable monohydrate form of calcium oxalate, is a common product of this reaction, especially under conditions of lower humidity. mtu.edugeoscienceworld.org The formation of this compound is often observed at the interface between the lichen thallus and the rock substrate. mtu.edu
Several factors can influence the precipitation of this compound versus the dihydrate form, weddellite (B1203044). These include the pH of the environment and the relative concentrations of calcium and oxalate ions. mtu.edunih.gov For instance, a higher concentration of oxalate ions tends to favor the formation of this compound. nih.gov In lichens, the production of oxalic acid by the mycobiont is considered a primary driver of chemical alteration of the substrate. mtu.edu This process is not limited to calcium-rich substrates, as lichens can also form this compound on surfaces with low calcium content by reacting with calcium from atmospheric deposition or runoff. mtu.edu
The secretion of oxalic acid by fungi can be substantial and is considered a secondary metabolic process. nih.gov This organic acid production is a fundamental aspect of fungal metabolism and contributes significantly to their geoactive role in the environment. nih.gov
Influence of Biofilm Medium Chemistry on this compound Crystallization
The chemical environment within a biofilm, which is a complex assemblage of microorganisms including fungi and lichens, significantly influences the crystallization of calcium oxalate, including the formation of this compound. nih.govsciforum.net The composition of the biofilm medium, which includes organic acids secreted by the microorganisms and various ions from the environment, can affect the ratio of this compound to its dihydrate counterpart, weddellite, as well as the morphology of the crystals. nih.gov
Experimental studies have shown that in a weakly acidic environment (pH 4–6), typical for the stationary growth phase of microscopic fungi, the ratio of Ca²⁺ to C₂O₄²⁻ ions is a decisive factor in the formation of weddellite versus this compound. nih.gov However, the presence of other organic acids commonly found in biofilms, such as citric, malic, succinic, and fumaric acids, can significantly alter the outcome. nih.govsciforum.net For example, citric acid has been shown to strongly promote the crystallization of weddellite. nih.gov
The presence of various inorganic ions, which can be trapped by the biofilm from the environment, also plays a role. Ions such as K⁺, Mg²⁺, Fe³⁺, Sr²⁺, SO₄²⁻, PO₄³⁻, and CO₃²⁻ can influence the crystallization process. nih.govsciforum.net In the absence of organic acid additives, the precipitate is predominantly this compound. nih.gov However, the combination of these ions with organic acids can lead to complex and non-additive effects on the this compound/weddellite ratio. nih.gov For instance, the presence of phosphate (B84403), carbonate, or strontium ions can lead to a decrease in the amount of weddellite relative to this compound. sciforum.net
The morphology of this compound crystals is also affected by the biofilm's chemical composition. In the presence of certain inorganic additives, this compound plates may decrease in size and form branched intergrowths. nih.gov The addition of organic acid anions can cause the this compound plates to bend and group into spherulites or rounded aggregates. nih.gov
Table 1: Influence of Biofilm Components on Calcium Oxalate Crystallization
| Component | Effect on this compound/Weddellite Ratio | Effect on Crystal Morphology |
|---|---|---|
| High Oxalate Ion Concentration | Favors this compound | - |
| Citric Acid | Strongly favors Weddellite | Formation of small dipyramidal crystals |
| Malic, Succinic, Fumaric Acids | Decreases Weddellite amount (relative to citric acid) | Increases size of Weddellite crystals |
| Inorganic Ions (K⁺, Mg²⁺, Fe³⁺, SO₄²⁻, PO₄³⁻) | In the absence of organic acids, favors this compound | This compound plates decrease in size and form branched intergrowths |
| Phosphate, Carbonate, or Strontium Ions | Decreases Weddellite relative to this compound | - |
Role of Fungi in Calcium and Phosphorus Translocation and Cycling in Soils
Fungi play a significant role in the cycling of essential nutrients like calcium and phosphorus in soil ecosystems, and the formation of this compound is an integral part of this process. oregonstate.edugeoscienceworld.org By secreting oxalic acid, fungi can mobilize calcium from soil minerals and then immobilize it as calcium oxalate. oregonstate.edu This fungal-mediated precipitation of calcium oxalate acts as a significant reservoir for calcium in the ecosystem. nih.govgeoscienceworld.org
This process of calcium accumulation can exceed the apparent physiological needs of the fungi. oregonstate.edu The formation of the sparingly soluble this compound effectively sequesters calcium, influencing its availability in the soil. oregonstate.edu Bacteria and other microorganisms can later decompose the calcium oxalate, releasing the calcium back into the soil, thus completing the cycle. oregonstate.edu
The production of oxalic acid by fungi also has a profound impact on the availability of phosphorus. geoscienceworld.org Many soils, particularly highly weathered ones, have phosphorus locked up in insoluble forms, often complexed with iron and aluminum. oregonstate.edumdpi.com The oxalic acid secreted by fungi can effectively chelate these metal cations, leading to the dissolution of metal-phosphate complexes and the release of soluble phosphate, making it available for uptake by plants and other organisms. oregonstate.eduslu.se Therefore, the same process that leads to this compound formation can enhance phosphorus availability. researchgate.net
Both saprophytic and mycorrhizal fungi are involved in these nutrient cycling mechanisms. oregonstate.edu Mycorrhizal fungi, which form symbiotic relationships with plants, can enhance nutrient uptake by plants through these processes. mdpi.com The ability of fungi to transform mineral phosphates and create secondary oxalate biominerals underscores their critical role in the biogeochemical cycling of both calcium and phosphorus. slu.se
Fungal Bioweathering Processes Mediated by this compound Formation
Fungal bioweathering is a fundamental geological process where fungi break down rocks and minerals, and the formation of this compound is a key chemical mechanism in this process. nih.govslu.se Fungi excrete various organic acids, with oxalic acid being particularly effective in weathering minerals. slu.seresearchgate.net This process involves both chemical and physical mechanisms.
The chemical aspect of bioweathering is driven by the secretion of oxalic acid, which acts as a powerful chelating agent and provides protons for acidolysis. nih.gov When fungi colonize calcium-containing minerals, such as apatite (a calcium phosphate mineral), the secreted oxalic acid reacts with the calcium, leading to the dissolution of the primary mineral and the precipitation of the secondary mineral, this compound. slu.seresearchgate.net This transformation releases other elements from the mineral matrix, such as phosphate from apatite, making them available in the ecosystem. slu.se
The formation of this compound on the surface of minerals provides strong evidence of this biochemical alteration. slu.se Abiotic tests have confirmed that among common fungal-excreted organic acids, oxalic acid is the most effective agent in transforming rock phosphate and inducing the formation of this compound. slu.seresearchgate.net
Phytogenic (Plant) Biomineralization of Calcium Oxalate
Plants, like fungi, are significant producers of calcium oxalate crystals, including this compound. This process of phytogenic biomineralization is a highly regulated and widespread phenomenon across the plant kingdom, with important physiological and ecological functions.
Intracellular Crystal Formation in Plant Tissues
Calcium oxalate crystals in plants are typically formed within specialized cells known as crystal idioblasts. researchgate.net These cells exhibit distinct ultrastructural modifications that are directly related to the process of crystal precipitation. researchgate.net The formation of these crystals, which can be composed of either the monohydrate form, this compound, or the dihydrate form, weddellite, is not a random event but a controlled biological process. researchgate.netnih.gov
The crystals are generally formed within the vacuoles of these specialized cells. researchgate.net Crystal formation is often associated with intricate membrane complexes, chambers, or other inclusions inside the vacuole. researchgate.net These structures are believed to play a crucial role in controlling the nucleation and growth of the crystals, leading to the formation of specific crystal shapes and sizes that are often characteristic of a particular plant species. researchgate.netnih.gov
The constancy of crystal morphology within a species, the specialization of the crystal idioblast cells, and the coordinated growth of the crystal and the cell all point towards a high degree of genetic regulation over the biomineralization process. nih.gov While the precise mechanisms that control the shape of the crystals are still under investigation, it is evident that cellular processes actively manage the crystallization environment. researchgate.net The formation of this compound within plant tissues serves several proposed functions, including the regulation of bulk calcium levels in tissues and defense against herbivores. nih.gov
Role of this compound in Plant Physiological Responses (e.g., Calcium Dynamics)
This compound, a crystalline form of calcium oxalate monohydrate, plays a significant role in the physiological responses of plants, particularly in regulating calcium dynamics. researchgate.net Plants accumulate calcium oxalate as a mechanism for detoxifying excess calcium (Ca²⁺) from their tissues. wikipedia.org This process is crucial for maintaining cellular homeostasis, as high concentrations of free calcium can be toxic. nih.gov
The formation of this compound crystals allows plants to sequester excess calcium in a solid, insoluble form, primarily within the vacuoles of specialized cells known as crystal idioblasts. nih.gov This sequestration prevents the interference of high calcium levels with various cellular processes. The location of these crystals within plant tissues, such as in the mesophyll and bundle sheath extensions of leaves, is strategic for managing calcium levels. nih.gov
Under conditions of calcium deficiency or drought stress, plants can remobilize the calcium stored in this compound crystals. researchgate.net This dynamic process highlights the role of this compound as a biological reservoir for calcium. Studies have shown that the formation and dissolution of certain types of calcium oxalate crystals, like druses, are more responsive to changes in calcium availability compared to other forms like raphides. usda.gov This suggests a sophisticated and regulated mechanism for controlling calcium storage and release. For instance, in the aquatic plant Pistia stratiotes, young druse crystals were observed to partially dissolve when plants were moved to a calcium-deficient environment. usda.gov
The ability to regulate calcium through the formation and breakdown of this compound provides plants with an adaptive advantage, especially in environments with fluctuating calcium availability or under abiotic stress conditions. researchgate.netnih.gov
Contribution to Plant Carbon Sequestration and Soil Carbon Input
The formation of this compound in plants is an integral part of a biogeochemical process that contributes to carbon sequestration and the input of carbon into the soil. researchgate.net This process, known as the oxalate-carbonate pathway (OCP), involves the conversion of atmospheric carbon dioxide into stable calcium carbonate in the soil. researchgate.net
The pathway begins with photosynthesis, where plants fix atmospheric CO₂. This carbon is then used to synthesize oxalic acid, which subsequently reacts with calcium to form this compound (calcium oxalate). researchgate.net This represents a form of organic carbon sequestration within the plant's biomass. researchgate.net Many plants adapted to arid environments, known as oxalogenic plants, are particularly efficient at producing and storing calcium oxalate. kaust.edu.sa
Upon the decomposition of plant matter or through root exudates, this compound is released into the soil. researchgate.net In the soil, specialized microbes known as oxalotrophic bacteria utilize the oxalate as their primary carbon source. kaust.edu.sa The metabolic activity of these bacteria breaks down the calcium oxalate, releasing one molecule of carbon as CO₂ through respiration and converting the other into a carbonate ion. researchgate.net
The input of organic matter from plants, including the carbon stored in this compound, is a primary driver of soil carbon storage. libretexts.org The subsequent microbial decomposition and transformation of this organic matter are crucial for the formation of stable soil organic carbon. grdc.com.au Therefore, the production of this compound by plants is a key initial step in a significant pathway for long-term soil carbon sequestration. eurekalert.orgnih.gov
Microbial (Bacterial) Influences on this compound Formation
Microorganisms, particularly bacteria, can significantly influence the formation and transformation of this compound. wikipedia.org Bacterial activity is a key component in both the precipitation and the degradation of calcium oxalate minerals in various environments.
In some contexts, bacteria can promote the formation of this compound. The metabolic activities of certain bacteria can alter the local chemical environment, such as pH, creating conditions that favor the precipitation of calcium oxalate. nih.gov For instance, an increase in pH can facilitate the formation of this compound. nih.gov Bacterial cell surfaces, which are typically anionic, can also act as nucleation sites for mineral formation by attracting and binding cations like calcium. mdpi.com
Conversely, and more significantly in biogeochemical cycles, bacteria are crucial for the breakdown of this compound. wikipedia.org Oxalotrophic bacteria are specialized microorganisms that can use oxalate as their sole source of carbon and energy. researchgate.net The decomposition of this compound by these bacteria is a central part of the oxalate-carbonate pathway, leading to the formation of calcium carbonate and the cycling of carbon. researchgate.net This microbial degradation prevents the large-scale accumulation of calcium oxalate in the environment, despite its high production in the biosphere. researchgate.net
In pathological contexts, such as the formation of kidney stones, bacteria can also play a role. While not always the primary cause, bacterial infections can accompany stone formation and potentially influence the type of calcium oxalate crystal that forms. mdpi.com Some studies have shown that the presence of bacteria can lead to the formation of both this compound and the less stable dihydrate form, weddellite, whereas in sterile conditions, only this compound might form. mdpi.comresearchgate.net Bacteria can accelerate the nucleation of calcium oxalate crystals, possibly by acting as nucleation centers. mdpi.com
Abiotic and Diagenetic Transformations of Calcium Oxalates
Calcium oxalate minerals undergo various abiotic and diagenetic transformations after their initial formation. These processes are influenced by environmental factors such as temperature, humidity, and the presence of water.
Conversion Pathways from Weddellite to this compound (e.g., Dehydration, Recrystallization)
Weddellite (calcium oxalate dihydrate, CaC₂O₄·2H₂O) is a less stable form of calcium oxalate compared to this compound (calcium oxalate monohydrate, CaC₂O₄·H₂O). rsc.org Under environmental conditions, weddellite readily transforms into the more thermodynamically stable this compound. rsc.orgresearchgate.net This conversion is a key diagenetic process. wikipedia.org
The primary mechanism for this transformation is dehydration, where weddellite loses a water molecule. mdpi.com This process can be accompanied by recrystallization. The transformation does not appear to be a continuous process but rather a direct conversion from weddellite to this compound. rsc.org The presence of external water molecules can facilitate this transformation, while under dry conditions, the conversion is significantly hindered. rsc.org
During this transformation, this compound can often retain the original crystal shape of the weddellite, a phenomenon known as pseudomorphism. mdpi.com This is particularly observed in pathological formations like kidney stones, where bipyramidal crystals characteristic of weddellite are observed, but analysis reveals the presence of this compound. academie-sciences.fr
The conversion from weddellite to this compound involves a significant decrease in the unit cell volume of the crystal structure. academie-sciences.fr
Transformation of Calcium Oxalates to Calcium Carbonates
A significant diagenetic pathway for calcium oxalates, including this compound, is their transformation into calcium carbonates (CaCO₃). researchgate.net This process is a cornerstone of the oxalate-carbonate pathway and has important implications for the global carbon cycle. nih.gov
This biogeochemical process effectively transfers carbon from the biosphere (in the form of plant-derived oxalate) to the lithosphere (as stable calcium carbonate). researchgate.net This transformation contributes to the cementation and hardening of soils in certain environments, such as the formation of calcretes. tandfonline.com The process can be influenced by environmental factors, with the transformation being particularly significant in semi-arid and tropical dry evergreen forests. researchgate.nettandfonline.com
The thermal decomposition of this compound also leads to the formation of calcium carbonate. When heated, this compound first dehydrates to anhydrous calcium oxalate, then decomposes to calcium carbonate with the release of carbon monoxide at around 500°C. netzsch.com Further heating to about 750°C causes the calcium carbonate to decompose into calcium oxide and carbon dioxide. netzsch.com
Biomineralization of this compound in Pathological Contexts (e.g., Biomineralized Aggregates)
This compound is a primary component of the most common type of human kidney stones. researchgate.netwikipedia.org The formation of these pathological biomineralized aggregates is a complex process influenced by a variety of physiological and environmental factors. nih.govoaepublish.com
Kidney stones composed of this compound often form when urine is persistently supersaturated with calcium and oxalate. wikipedia.org While dietary calcium and oxalate play a role, they are not the sole factors. wikipedia.org The majority of calcium oxalate stones are associated with conditions like hyperoxaluria (high oxalate in urine) and hypercalciuria (high calcium in urine). nih.gov Specifically, the formation of crystalline this compound is strongly suggestive of hyperoxaluric states. academie-sciences.fr
The initial nucleation of this compound crystals can occur through various mechanisms. One proposed pathway involves the replacement of hydroxylapatite (a calcium phosphate mineral) by this compound. geoscienceworld.orgcambridge.org Hydroxylapatite plaques, known as Randall's plaques, can form in the kidney tissue and, when exposed to urine, may serve as a substrate for the nucleation and growth of this compound crystals. geoscienceworld.org This process involves the dissolution of hydroxylapatite and the subsequent precipitation of the released calcium with oxalate ions to form this compound. geoscienceworld.org
Once formed, individual this compound crystals can aggregate to form larger stones. mdpi.com These aggregates are often composed of numerous small crystals. The morphology of these aggregates can provide insights into their formation conditions. For example, the presence of a small depression on the stone's surface, known as an umbilication, can indicate its point of attachment to a Randall's plaque on the renal papilla. mdpi.com
Bacterial infections can also be associated with the formation of calcium oxalate stones, although they are more commonly linked to struvite stones. researchgate.net The presence of bacteria may influence the crystallization process, potentially accelerating nucleation and affecting the ratio of this compound to weddellite formed. mdpi.com
Crystal Growth Mechanisms in Biomineralized Aggregates
The formation of this compound (calcium oxalate monohydrate, COM) in biological systems is a complex process governed by several crystal growth mechanisms. Often, it does not precipitate directly but forms through the transformation of a precursor phase, typically weddellite (calcium oxalate dihydrate, COD). mdpi.comresearchgate.net Weddellite is a less stable, more hydrated form of calcium oxalate that can convert to the more stable this compound through a process of dehydration. mdpi.comacademie-sciences.fr This transformation can result in this compound crystals that retain the original bipyramidal shape of weddellite, a phenomenon known as pseudomorphism. mdpi.com
Nucleation, the initial step of crystal formation, can be influenced by the surrounding environment. In supersaturated solutions, such as urine, the formation of a crystallization nucleus is the first stage of stone growth. mdpi.com This can occur through a two-step nucleation mechanism where a dense liquid phase of hydrated calcium and phosphate ions forms first, within which the crystal nucleus is then created. nih.gov The presence of other mineral phases, like hydroxylapatite plaques (known as Randall's plaques) in the kidneys, can also serve as substrates for this compound nucleation and growth. geoscienceworld.org An alternative mechanism involves the direct replacement of hydroxylapatite by this compound through a coupled dissolution-reprecipitation process, particularly under acidic conditions. geoscienceworld.org
Once nucleated, crystals grow into larger aggregates. In the presence of certain ions and organic acids, this compound crystals can form voluminous, branched, kidney-shaped aggregates composed of intergrowths of smaller lamellar crystals. nih.gov The growth process is influenced by the transport of ions to the crystal surface. In zero gravity environments, where buoyancy-driven convection is absent, the transport of matter occurs purely through diffusion, which can affect crystal growth dynamics. nih.gov The growth of crystals can also be influenced by the presence of inhibitors, which often target specific crystal faces, such as the (100) face of this compound. acs.org
| Growth Mechanism | Description | Key Factors |
| Phase Transformation | Unstable weddellite (COD) converts to the more stable this compound (COM) via dehydration. mdpi.comacademie-sciences.fr | Stability of precursor, hydration levels. |
| Nucleation on Substrates | This compound crystals nucleate and grow on existing surfaces, such as hydroxylapatite (Randall's) plaques. geoscienceworld.org | Supersaturation, presence of suitable substrates. |
| Mineral Replacement | Coupled dissolution of a pre-existing mineral (e.g., hydroxylapatite) and precipitation of this compound. geoscienceworld.org | pH, oxalate concentration, nature of the substrate. |
| Aggregation | Small, individual crystals grow and interlink to form larger, complex aggregates, sometimes kidney-shaped. nih.gov | Ion concentration, presence of organic acids. |
Influence of Biological Fluids and Macromolecules on this compound Crystallization
Biological fluids, such as urine, are complex solutions containing a variety of ions and organic macromolecules that significantly influence this compound crystallization. These molecules can either promote or, more commonly, inhibit crystal nucleation, growth, and aggregation. nih.gov
Macromolecules with molecular weights above 3,000 daltons have been shown to inhibit the rate of calcium oxalate crystallization. nih.gov This inhibition affects both crystal growth and aggregation, leading to a higher number of smaller crystals. nih.gov Proteins are known to modulate crystal formation by binding to specific crystal surfaces or by becoming incorporated into the crystal matrix. researchgate.net The efficiency of different ions in precipitating proteins, and thus indirectly affecting crystallization, is described by the Hofmeister series. nih.gov
Specific molecules have been identified as potent modulators. Organic acids, often excreted by microorganisms, can significantly affect the ratio of this compound to weddellite and their morphology. researchgate.net For instance, citric acid has been shown to strongly favor the crystallization of weddellite over this compound. researchgate.net Other molecules, like polyphosphates and phosphonates, can suppress calcium oxalate nucleation and irreversibly inhibit crystal growth by inducing lattice strain. researchgate.net The presence of bacteria can also impact crystallization; while they may not affect the this compound/weddellite ratio, they can accelerate the nucleation of calcium oxalates. mdpi.com
The table below summarizes the effects of various biological components on this compound crystallization.
| Component | Effect on this compound Crystallization | Mechanism of Action | Reference |
| Urinary Macromolecules (>3,000 Da) | Inhibition of crystal growth and aggregation. | Surface binding, interference with lattice formation. | nih.gov |
| Proteins | Modulation of crystal formation and morphology. | Binding to specific crystal faces, incorporation into the crystal matrix. | researchgate.net |
| Citric Acid | Promotes weddellite formation over this compound. | Alters the chemistry of the crystallization medium. | researchgate.net |
| Polyphosphates and Phosphonates | Suppression of nucleation and irreversible inhibition of growth. | Alters prenucleation clusters and induces lattice strain. | researchgate.net |
| Bacteria (e.g., E. coli) | Acceleration of nucleation. | Bacteria act as nucleation sites. | mdpi.com |
Morphological Analysis of this compound in Biomineralized Formations
This compound crystals in biomineralized formations exhibit a wide range of morphologies, from simple, isolated crystals to complex aggregates. The specific morphology provides clues about the physicochemical conditions of the growth environment. acs.orgnih.gov this compound's crystal structure is monoclinic, which fundamentally influences its typical prismatic habit. mdpi.comresearchgate.net
Commonly observed morphologies include monoclinic prisms with clear cleavage. mdpi.com In some cases, this compound forms as part of a larger structure where it constitutes the central part of a biomineral, with an outer layer of weddellite. researchgate.net this compound crystals can also appear as voluminous, branched, kidney-shaped aggregates, which are composed of intergrowths of smaller lamellar crystals. nih.gov In plants, this compound crystals often exhibit equant or short-prismatic habits. researchgate.net
The morphology is highly dependent on the formation pathway. When this compound forms from the transformation of weddellite, it can retain the bipyramidal shape of the original weddellite crystal. mdpi.comacademie-sciences.fr The presence of various substances in the biological fluid can also tailor the crystal shape. For example, certain modifiers can lead to crystals with ovoid-like morphologies, similar to those found in urine sediments where proteins are known to modulate crystal formation. researchgate.net Detailed morphological analysis, often employing techniques like scanning electron microscopy (SEM), is crucial for understanding the cause of formation in pathological contexts like kidney stones. nih.govresearchgate.net
| This compound Morphology | Description | Associated Conditions/Environment |
| Monoclinic Prisms | Typical crystal habit with clear cleavage, sometimes appearing pseudorhombic. mdpi.com | Common form in many biomineralization environments. |
| Bipyramidal | Retains the shape of the weddellite precursor after transformation (pseudomorphism). mdpi.comacademie-sciences.fr | Indicates formation via dehydration of weddellite. |
| Kidney-shaped Aggregates | Voluminous, branched structures composed of small, intergrown lamellar crystals. nih.gov | Formation in the presence of certain environmental ions and organic acids. |
| Equant or Short-prismatic | Blocky or stubby crystal shapes. researchgate.net | Commonly observed in plant tissues. |
| Ovoid-like | Rounded, egg-like shapes. researchgate.net | Growth in the presence of biological macromolecules like proteins. |
Crystallography and Morphogenesis of Whewellite
Crystallographic Characterization of Whewellite Phases
The crystallographic identity of this compound is defined by its specific lattice structure and symmetry, which have been elucidated through extensive X-ray diffraction studies.
Monoclinic Crystal System and Space Group Analysis
This compound crystallizes in the monoclinic crystal system, a class characterized by three unequal axes with one oblique angle and two right angles. wikipedia.org Specifically, it belongs to the prismatic class (2/m). mindat.org The space group, which describes the symmetry of the crystal structure, is most commonly identified as P2₁/c (or its equivalent setting P2₁/n). mindat.orgwikipedia.orgmsaweb.orggeoscienceworld.org This space group indicates a primitive unit cell with a two-fold screw axis and a glide plane.
Unit Cell Dimensions and Structural Refinement
The unit cell is the fundamental repeating unit of a crystal structure. Precise measurements of its dimensions are crucial for material characterization. Structural refinement studies have provided detailed data on the atomic arrangement within the this compound lattice. A re-examination and comparison of this compound's crystal structure yielded refined cell parameters and a final R-factor of 0.033, indicating a high degree of accuracy in the determined atomic positions. msaweb.orggeoscienceworld.org
Interactive Data Table: Unit Cell Dimensions for this compound (P2₁/c setting)
| Parameter | Value (Å) | Angle (°) | Source |
| a | 6.290(1) | geoscienceworld.org | |
| b | 14.583(1) | geoscienceworld.org | |
| c | 10.116(1) | geoscienceworld.org | |
| β | 109.46(2) | geoscienceworld.org |
Note: The numbers in parentheses represent the standard deviation in the last digit.
The structure consists of layers of calcium and oxalate (B1200264) ions parallel to the (100) plane, which are interconnected by water molecules. msaweb.org This layered arrangement is a key factor influencing the mineral's cleavage and other physical properties.
Comparative Analysis of High-Temperature and Low-Temperature Polymorph Structures
This compound exhibits polymorphism, meaning it can exist in different crystal structures depending on the temperature. An enantiotropic transformation, which is a reversible change between two polymorphs, occurs between 38 and 45 °C. acs.org
Low-Temperature Polymorph: The structure stable at lower temperatures belongs to the space group P2₁/n and is characterized by a doubled unit cell compared to the high-temperature form. acs.org
High-Temperature Polymorph: The high-temperature structure belongs to the space group I2/m. acs.org
Crystal Morphology and Habit in Natural and Synthetic this compound
The external shape, or morphology, of a crystal is a macroscopic expression of its internal atomic structure and is significantly influenced by the conditions of its formation.
Observed Morphologies: Equant, Prismatic, Bipyramidal, Rhombohedral, Plate-like, Acicular
This compound crystals display a variety of habits in both natural and synthetic environments. Common morphologies include:
Equant to Short Prismatic: Crystals that are roughly equidimensional or slightly elongated along one axis are frequently observed. mindat.orggemrockauctions.comarizona.edu
Prismatic: Elongated crystals, often needle-like (acicular), are a typical shape for this compound. gemfame.com
Bipyramidal: While characteristic of the tetragonal system of its dihydrate counterpart, weddellite (B1203044), monoclinic this compound can form crystals with faces that resemble bipyramids.
Rhombohedral: This habit is less commonly reported for this compound.
Plate-like (Tabular): Flattened, plate-like crystals are also a known morphology.
Acicular: Fine, needle-like crystals can occur, sometimes forming aggregates or crusts. gemfame.com
These crystals are often distorted, with irregularly developed faces. mindat.orggemrockauctions.com Twinning, particularly contact twinning on the {101} plane, is a very common feature and can result in heart-shaped or pseudo-orthorhombic prismatic forms. mindat.orggemrockauctions.com
Influence of Growth Conditions and Environmental Factors on Crystal Habit
The final habit of a this compound crystal is a sensitive indicator of the physical and chemical environment during its growth. wikipedia.org Several factors have been identified as key influencers:
Supersaturation and pH: The concentration of calcium and oxalate ions in solution plays a critical role. For instance, in urinary systems, this compound formation is often dependent on oxalate concentration, whereas the formation of weddellite (the dihydrate form) is more dependent on calcium concentration. nih.gov Studies have shown that a lower calcium to oxalate molar ratio tends to favor the precipitation of this compound. researchgate.net
Presence of Impurities and Additives: The incorporation of other ions and molecules can significantly alter crystal morphology. Experiments synthesizing calcium oxalates in the presence of various ions (such as K⁺, Mg²⁺, Fe³⁺) and organic acids (like citric acid) have demonstrated a significant effect on the resulting crystal phases and their morphology. nih.govresearchgate.net For example, the presence of citric acid can strongly promote the crystallization of weddellite over this compound. nih.gov
Temperature: As discussed in the context of polymorphism, temperature can induce structural changes, although its direct effect on the macroscopic morphology of this compound appears less pronounced than that of chemical factors. acs.org
The study of these influences is crucial for understanding the formation of this compound in various contexts, including its role as a primary component of certain kidney stones. nih.govmdpi.com
Twinning Phenomena in this compound Crystals
Crystal twinning, the symmetrical intergrowth of two or more crystals of the same substance, is a common phenomenon in this compound. These twinned structures are governed by specific crystallographic laws and can arise from different mechanisms during crystal growth or transformation.
Common Twinning Laws and Composition Planes (e.g., {101})
Twinning in this compound is very frequently observed on the {101} plane. This plane serves as both the twin plane and the composition plane, the surface along which the twinned crystals are joined. This specific twinning law is a characteristic feature of this compound's monoclinic crystal system. The resulting twinned crystals can exhibit distinct morphologies, such as heart-shaped or prismatic forms, and may or may not display reentrant angles.
Penetration and Parallel Twinning Mechanisms
This compound is known to exhibit massive penetration twinning, particularly when grown below a certain polymorphic transition temperature. Penetration twins are characterized by two or more crystals that appear to pass through one another. This type of twinning is often the result of rotational operations during crystal growth, where the individual crystals share a common central volume. The mechanism for penetration twinning in this compound is associated with growth accidents, where a new crystal domain nucleates on the face of an existing crystal with a different orientation but sharing lattice points.
While the term "parallel twinning" is not extensively used in the context of this compound, it generally refers to multiple twin domains oriented parallel to one another, often resulting in a lamellar structure. This is more formally described as polysynthetic twinning.
Transformation Twinning Associated with Polymorphic Transitions
This compound exists in at least two polymorphic forms, and the transition between these forms can induce twinning. Transformation twinning occurs when a pre-existing crystal undergoes a phase change due to variations in temperature or pressure. This change in crystal structure can lead to the formation of symmetrically intergrown domains of the new polymorph. In the case of this compound, the massive penetration twinning observed is noted to occur below a polymorphic transition temperature, suggesting a strong link between the phase transformation and the twinning phenomenon. The resulting twin structures are a mechanism to relieve strain that accumulates during the structural reorganization of the polymorphic transition.
Theoretical and Experimental Approaches to this compound Crystal Growth
The complex process of this compound crystal growth has been investigated through a combination of theoretical modeling and experimental observation to understand and predict its morphology under different conditions.
Computational Modeling of Crystal Morphology (e.g., PBC Analysis, Donnay-Harker, Ising Temperature, Attachment Energy)
Several computational models have been employed to predict the crystal morphology of this compound. These theoretical approaches provide insights into the relationship between the internal crystal structure and the external crystal shape.
Periodic Bond Chain (PBC) Analysis: This method identifies the strong periodic chains of bonds within the crystal structure. Faces that are parallel to at least two of these PBCs are predicted to be the most stable and slowest growing, and therefore the most prominent faces of the crystal.
Donnay-Harker Law: This is an extension of the Bravais-Friedel law and relates the morphological importance of a crystal face to its interplanar spacing, taking into account the space group symmetry of the crystal.
Ising Temperature: The Ising model can be used to estimate the roughening temperature of crystal faces. Faces with a higher Ising temperature are expected to remain flat and grow more slowly. The performance of the Ising model for this compound is considered high due to the directionality of the calcium-oxalate bonds.
Attachment Energy Model: This model calculates the energy released when a new layer of molecules attaches to a growing crystal face. The growth rate of a face is assumed to be proportional to its attachment energy. Consequently, faces with lower attachment energies are predicted to be larger and more morphologically significant. The Attachment Energy method is considered the most accurate of these theoretical models for predicting this compound morphology.
Theoretical morphologies for the two polymorphs of this compound have been determined using these methods. While the experimental morphologies of crystals grown above and below the transition temperature are similar, the theoretical morphologies differ due to a doubling of the unit cell dimensions in the low-temperature structure.
| Modeling Technique | Principle | Application to this compound |
| Periodic Bond Chain (PBC) Analysis | Identifies strong bonding chains to predict stable crystal faces. | Used to determine the theoretical crystal habit. |
| Donnay-Harker Law | Relates face prominence to interplanar spacing and symmetry. | Employed in theoretical morphology studies. |
| Ising Temperature | Estimates face roughening temperature to predict growth behavior. | High performance observed for this compound. |
| Attachment Energy Model | Calculates energy of layer attachment to predict face growth rates. | Considered the most accurate method for this compound morphology prediction. |
Ab Initio Quantum Mechanical Derivations in Crystal Structure Studies
To enhance the accuracy of computational models for crystal growth, ab initio quantum mechanical calculations have been utilized to derive precise energy values for the this compound crystal structure. These first-principles calculations provide a fundamental understanding of the electronic structure and bonding characteristics within the crystal.
For this compound, these calculations have been used to develop a point-charge model for the oxalate ion, which is then used in the Attachment Energy calculations. The energy values for the calcium-oxalate bonds derived from these ab initio methods have shown good agreement with simpler models. Furthermore, these quantum mechanical approaches have been combined with experimental techniques like solid-state Nuclear Magnetic Resonance (NMR) to refine the crystal structure of this compound. Such studies allow for a detailed analysis of the local environment of atoms, including the dynamics of water molecules within the structure, and provide insights into the bonding properties that ultimately govern the crystal's morphology and twinning behavior.
Experimental Crystallization Methodologies (e.g., Semi-Batch Growth, Gel Diffusion Techniques)
The study of this compound crystallization is crucial for understanding its formation in both geological and biological systems. Various experimental methodologies have been developed to mimic and analyze the growth of this compound crystals in controlled laboratory settings. These techniques allow for the investigation of factors influencing crystal nucleation, growth, and morphology. Two prominent methods are semi-batch growth and gel diffusion techniques.
Semi-Batch Growth: This precipitation technique involves the controlled addition of reactant solutions to a crystallizer, allowing for a sustained level of supersaturation and subsequent crystal growth. In a typical semi-batch process for this compound crystallization, a solution of a soluble calcium salt (e.g., calcium chloride) is initially placed in the reaction vessel. A solution of a soluble oxalate (e.g., sodium oxalate) is then added at a controlled rate. This method allows for the formation of individual this compound crystals of a relatively uniform size once a certain supersaturation level is achieved. As the precipitation progresses, these initial crystals grow and can form agglomerates, which may evolve into more compact and spherical particles. The particle size distribution can be monitored over time to study the kinetics of crystal growth and agglomeration. This technique is particularly useful for investigating the influence of various parameters, such as reactant concentrations, feed rate, and temperature, on the final crystal size and yield.
Gel Diffusion Techniques: Gel diffusion methods provide a medium that mimics the physiological environment of biological systems where this compound crystals, such as those in kidney stones, often form. In this technique, a gel, commonly silica or agar, is used as a matrix through which reactant solutions diffuse towards each other. The gel medium slows down the diffusion process and suppresses convection, leading to a more controlled crystal growth environment.
A common setup is the single diffusion gel method. In this arrangement, one of the reactants (e.g., calcium chloride) is incorporated into the gel matrix. The gel is then allowed to set in a test tube. Subsequently, a solution containing the other reactant (e.g., oxalic acid) is carefully layered on top of the gel. The oxalate ions then diffuse into the gel, reacting with the calcium ions to form this compound crystals within the gel matrix. The growth of these crystals can be observed over several days or weeks. This method is advantageous for studying the fundamental aspects of crystal growth and the influence of various additives and inhibitors on crystal morphology. researchgate.netresearchgate.net
Effects of Solution Chemistry and Inhibitors on Growth Kinetics and Morphology
The growth kinetics and morphology of this compound crystals are highly sensitive to the chemical environment in which they form. Factors such as solution pH, the ratio of calcium to oxalate ions, and the presence of various inhibitors can significantly alter the crystallization process.
Effects of Solution Chemistry:
The pH of the crystallizing solution plays a critical role in determining the type and morphology of calcium oxalate crystals. At a pH greater than 5.0, the formation of weddellite (calcium oxalate dihydrate) is often observed alongside or instead of this compound. nih.gov The supersaturation ratio, which is influenced by the concentrations of calcium and oxalate ions, also dictates the crystallization pathway. Higher supersaturation levels tend to favor the formation of dendritic (tree-like) this compound crystals. nih.gov Stirring the supersaturated solution can lead to a reduction in the size of the crystals, with higher stirring speeds resulting in smaller crystals. nih.gov
| Parameter | Condition | Observed Effect on this compound Crystallization |
| pH | > 5.0 | Increased presence of weddellite (COD) crystals. nih.gov |
| Supersaturation | High | Formation of dendritic this compound (COM) crystals. nih.gov |
| Stirring Speed | High | Reduction in the size of all crystal forms. nih.gov |
| Temperature | 4°C | More efficient crystallization compared to 25°C and 37°C. nih.gov |
Effects of Inhibitors:
A variety of inorganic and organic substances can act as inhibitors of this compound crystallization, affecting nucleation, growth, and aggregation. These inhibitors are of significant interest, particularly in the context of preventing kidney stone formation.
Citrate: Citrate is a well-known inhibitor of calcium oxalate crystallization. It can inhibit stone growth by more than 50% at a concentration of 6 mmol/L. nih.gov The inhibitory effect of citrate is multifaceted; it can complex with calcium ions in the solution, thereby reducing the supersaturation, and it can also adsorb onto the crystal surfaces, blocking active growth sites. The speciation of citrate is pH-dependent, which in turn influences its interaction with different crystallographic faces of this compound, leading to alterations in crystal morphology. ugr.es
| Citrate Concentration | Effect on this compound Crystal Growth | Reference |
| 2 mmol/L | Inhibition of stone growth. | nih.gov |
| 6 mmol/L | Significant reduction in stone growth rate by over 50%. | nih.gov |
Magnesium: Magnesium is another important inhibitor of calcium oxalate crystallization. It has been shown to decrease both the growth and nucleation rates of calcium oxalate crystals. nih.govcapes.gov.brauajournals.org The presence of magnesium ions can slow down the kinetics of this compound formation. nih.govaip.org
| Magnesium Concentration | Effect on Calcium Oxalate Monohydrate (COM) Nucleation | Reference |
| 0.875 x 10⁻⁴ M | Appreciable inhibition of nucleation. | nih.govaip.org |
Phytate (Inositol Hexaphosphate): Phytate is a powerful inhibitor of calcium oxalate crystal formation. It effectively inhibits both nucleation and crystal growth. researchgate.net Studies have shown that phytate can decrease the formation of calcium oxalate deposits. nih.gov
Chondroitin Sulfate: The effect of chondroitin sulfate on calcium oxalate crystallization is more complex. Some studies suggest it has no significant effect on the amount of crystalline material deposited or on the particle size. nih.gov However, its role as a macromolecular inhibitor in biological fluids like urine continues to be investigated.
The table below summarizes the effects of various inhibitors on this compound crystallization.
| Inhibitor | Concentration | Observed Effect | Reference |
| Citrate | 6 mmol/L | Reduced stone growth rate by over 50%. | nih.gov |
| Magnesium | Physiological concentrations | Decreased growth and nucleation rates. | nih.govcapes.gov.brauajournals.org |
| Pyrophosphate | Not specified | Inhibits nucleation of calcium oxalate dihydrate. | ovid.com |
| Phytate | Not specified | Potent inhibitor of nucleation and crystal growth. | researchgate.net |
| Chondroitin Sulfate | Physiological concentrations | No significant effect on crystal deposition or particle size. | nih.gov |
Advanced Analytical Methodologies for Whewellite Research
X-ray Diffraction (XRD) and X-ray Powder Diffraction (XRPD) for Phase Identification and Structure Analysis
X-ray Diffraction (XRD) and X-ray Powder Diffraction (XRPD) are fundamental techniques for the phase identification and detailed crystal structure analysis of whewellite. These methods leverage the unique diffraction patterns produced by crystalline substances to identify unknown compounds and determine their lattice parameters researchgate.netcambridge.orgmdpi.comfiveable.me. For this compound, XRD is highly reliable, rapid, and sensitive, providing accurate information about its crystalline phases cambridge.orgfiveable.me.
Researchers utilize XRD to distinguish this compound from other calcium oxalate (B1200264) polymorphs, such as weddellite (B1203044) (calcium oxalate dihydrate) and caoxite (calcium oxalate trihydrate), by analyzing their distinct diffraction patterns fiveable.meslideshare.netresearchgate.netacs.orgnih.gov. For instance, the crystal structure of this compound, with a monoclinic P2₁/c space group, has been refined using single-crystal X-ray diffraction data, revealing detailed information about its atomic arrangement, including hydrogen bonding and the positions of water molecules researchgate.netacs.org. XRPD is also employed for quantitative phase analysis, particularly in mixed-phase samples like human kidney stones, where this compound is often a major constituent alongside weddellite, calcium hydroxyapatite, or uric acid fiveable.menih.gov. The technique can identify the presence of nano-crystals within an organic matrix, indicated by broad peaks in the XRD pattern researchgate.net.
Refined cell parameters for this compound are reported as a = 6.290(1) Å, b = 14.583(1) Å, c = 10.116(1) Å, and β = 109.46(2)° researchgate.net. Furthermore, XRD studies have been crucial in understanding the direct transformation of caoxite into this compound without an intermediate weddellite stage, highlighting the role of hydrogen bonds in structural stability and dehydration mechanisms slideshare.netacs.org.
Electron Microscopy Techniques (SEM, EDX/EDXS) for Microstructural and Morphological Characterization
Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDX or EDXS) provides powerful capabilities for the microstructural and morphological characterization of this compound. SEM produces high-resolution images of a sample's surface, revealing crystal habit, size, and surface features. This technique is invaluable for examining properties such as particle distribution, grain structure, and the presence of defects or contaminants.
For this compound, SEM images can show characteristic bipyramidal crystals or granular/spherical morphologies, which are indicative of its presence, often in complex biological matrices like kidney stones. EDX, integrated with SEM, allows for the accurate identification of chemical elements present within a sample and can perform semi-quantitative compositional analysis. This enables the detection of major elements like calcium and phosphorus, as well as minor components such as magnesium, sodium, and potassium, which might be missed by other conventional methods cambridge.org. The combination of morphological information from SEM and elemental composition from EDX is highly reliable for identifying phases, even when present in small amounts, and provides insights into the stone's structure and growth cambridge.org.
Vibrational Spectroscopy (Raman Spectroscopy, FTIR) for Molecular Structure and Bonding Analysis
Vibrational spectroscopy, encompassing Raman Spectroscopy and Fourier Transform Infrared (FTIR) Spectroscopy, is essential for probing the molecular structure and bonding within this compound. These techniques provide "fingerprint" spectra that allow for the identification of functional groups and the differentiation of this compound from other calcium oxalate polymorphs.
FTIR spectra of this compound exhibit characteristic asymmetric O-H stretch vibrations in the range of 3000–3550 cm⁻¹. Other significant peaks include those corresponding to the asymmetric stretching vibration of the C=O bond (1604–1615 cm⁻¹) and the symmetric stretching vibration of the C-O bond (1312–1319 cm⁻¹), indicative of the oxalate ion. The C=O stretching vibration is observed around 1700 cm⁻¹, and the C-O stretching bond around 1300 cm⁻¹. The O-H stretching region in this compound shows a finer, more distinct structure compared to the broad bands observed for weddellite and caoxite. Raman spectroscopy complements FTIR by providing insights into different vibrational modes. For this compound, characteristic Raman bands are observed at 1464 cm⁻¹ and 1491 cm⁻¹ at room temperature, assigned to the CO symmetric stretching vibrations. A single band at 1631 cm⁻¹ is attributed to the antisymmetric stretching vibration. Both Raman and FTIR are used to monitor changes in molecular structure during thermal treatment, such as the transformation of this compound to anhydrous calcium oxalate.
Thermal Analysis (Thermogravimetric Analysis, Evolved Gas Mass Spectrometry) for Thermal Stability and Decomposition Pathways
Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA) coupled with Evolved Gas Mass Spectrometry (EGM), are crucial for understanding the thermal stability and decomposition pathways of this compound. TGA measures the mass loss of a sample as a function of temperature, providing quantitative data on decomposition steps. When coupled with EGM, the chemical composition of the evolved gases can be identified, offering a comprehensive understanding of the thermal processes.
This compound (calcium oxalate monohydrate) typically decomposes in three distinct steps upon heating:
Dehydration : The first mass loss step occurs around 161–162 °C, corresponding to the loss of water of crystallization, forming anhydrous calcium oxalate. EGM confirms water evolution during this stage.
Decomposition to Calcium Carbonate : The second mass loss step occurs around 479 °C, where anhydrous calcium oxalate decomposes to calcium carbonate (calcite) with the evolution of carbon monoxide and carbon dioxide. EGM detects carbon dioxide and some carbon monoxide at this temperature.
Decomposition to Calcium Oxide : The final step occurs above 684 °C, where calcium carbonate further decomposes to calcium oxide (CaO) with the loss of additional carbon dioxide.
These well-defined decomposition steps make this compound a common standard for testing TGA performance. The combination of TGA and in-situ Raman spectroscopy allows for monitoring the changes in molecular structure as a function of temperature, correlating mass loss with structural transformations.
Spectrometric Techniques (Inductively Coupled Plasma Mass Spectrometry, X-ray Fluorescence, Total Reflection XRF) for Elemental Composition and Trace Analysis
Spectrometric techniques are vital for determining the elemental composition of this compound, including trace element analysis and impurity detection.
X-ray Fluorescence (XRF) : XRF is used for rapid chemical analysis and determining the elemental distribution within samples. It has been applied to analyze pigments containing this compound, showing its utility in quantifying major elemental content. XRF can also reveal variations in chemical composition related to the growth of stones cambridge.org.
Total Reflection X-ray Fluorescence (TXRF) : TXRF is a highly sensitive, non-destructive, multi-element analytical method capable of detecting elements at trace levels (lower picogram range). It utilizes total reflection of the primary X-ray beam to enhance fluorescence yield and reduce background noise, making it suitable for trace elemental analysis in small samples. TXRF has been used for elemental analysis of calcium oxalate, including this compound. It can detect elements from sodium to uranium with high surface sensitivity, making it ideal for analyzing surface metallic contaminants.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : While specific detailed research findings on ICP-MS applied solely to this compound were not extensively found, ICP-MS is broadly recognized as a powerful technique for precise elemental composition and ultra-trace element analysis in various materials. Its high sensitivity and multi-element detection capabilities make it suitable for quantifying major, minor, and trace elements within mineral samples, including those containing this compound, to understand their origin and growth environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C-NMR) for Carbon Speciation
Nuclear Magnetic Resonance (NMR) Spectroscopy, particularly 13C-NMR, is a powerful tool for identifying unique carbon atoms and providing valuable information about carbon environments within a molecule. Although direct specific studies on 13C-NMR for this compound were not found, the technique's general applicability to carbon-containing compounds, including carbonates and oxalates, suggests its utility for carbon speciation in this compound.
Atomic Force Microscopy (AFM) for Nanoscale Surface Processes and Growth Studies
Atomic Force Microscopy (AFM) is an advanced imaging technique that allows for the observation of nanoscale surface processes and crystal growth studies in real space and time, even in liquid environments. For this compound (calcium oxalate monohydrate, COM), in situ liquid-phase AFM has significantly advanced the understanding of its growth mechanisms at the nanometer and micrometer scales.
AFM enables the direct visualization of molecular steps generated from dislocation outcrops on the crystal surface and their growth. It can resolve COM molecular steps and measure their growth speed across various growth directions. Studies using AFM have elucidated how biomolecules or artificial agents can inhibit the growth of this compound by binding to step kinks, thereby frustrating the incorporation of calcium and oxalate ions. The technique has revealed mechanistic pathways for molecular step growth, including diffusion over the crystal surface. AFM provides quantitative information, such as crystallographic orientation and the height of steps, and can monitor how impurities interact with growth steps, affecting the kinetics and morphology of growth hillocks. This makes AFM an invaluable tool for studying the fundamental growth mechanisms of minerals at the nanoscale.
Geochemical and Isotopic Investigations of Whewellite
Carbon Isotope Geochemistry (δ¹³C) in Whewellite
Carbon isotope geochemistry, specifically the measurement of δ¹³C values, is a powerful tool used to trace the origin of carbon in this compound. The δ¹³C value represents the ratio of the two stable isotopes of carbon, ¹³C and ¹²C, expressed in parts per thousand (per mil, ‰) relative to a standard (Pee Dee Belemnite, PDB). wikipedia.org Biological and abiotic processes can cause significant fractionation of carbon isotopes, leading to distinct isotopic signatures. wikipedia.org
Interactive Data Table: Typical δ¹³C Values for Different Carbon Sources
| Carbon Source Type | Typical δ¹³C Range (‰ vs. PDB) |
| Marine Organic Matter | ~1 mdpi.com |
| Terrestrial Organic Matter | -8 to -9 mdpi.com |
| Biogenic Methane | < -60 wikipedia.orgresearchgate.net |
| Thermogenic Methane | ~-40 wikipedia.org |
| C3 Plants | -27 (average) mdpi.com |
| C4 Plants | -8 to -18 whoi.edu |
The δ¹³C signature of this compound can differentiate between biogenic and abiotic origins of the oxalate (B1200264). For instance, oxalate minerals like this compound can originate from meteoritic organic material or from extant or extinct life, as suggested by studies on Martian oxalates. frontiersin.orgnih.gov On Earth, both biological and non-biological sources can contribute to the formation of oxalate minerals. frontiersin.orgnih.gov
While a strong depletion in ¹³C is often indicative of biogenic origin, it is crucial to note that some abiotic processes, such as Fischer-Tropsch-type syntheses in hydrothermal settings, can also produce similar degrees of ¹³C depletion. nih.gov This overlap necessitates careful interpretation when determining the precise origin of carbon in this compound.
This compound's isotopic signatures, particularly δ¹³C, serve as valuable proxies for reconstructing past climates and paleoenvironments. Changes in δ¹³C values in various organic and inorganic materials, including carbonates, can reflect shifts in primary productivity, the isotopic signature of the inorganic carbon source, organic carbon burial, and vegetation type. wikipedia.orgresearchgate.net
For example, in speleothems (cave formations), the combination of internal microstratigraphy and δ¹³C (along with δ¹⁸O) values can reveal changes in temperature, seasonality, and the source of carbonate. scirp.org A rise in δ¹³C in marine fossils, for instance, can indicate an increase in the abundance of vegetation, as organisms preferentially take up the lighter ¹²C isotope. wikipedia.org Similarly, the δ¹³C values of land snail shells have been used to reconstruct past variations in the relative abundance of C3 and C4 plants in paleolandscapes, which are indicative of climatic changes. researchgate.net
While this compound itself is not as widely cited for direct paleoclimate reconstruction as other carbonates like speleothems or foraminifera, its isotopic composition in specific geological contexts, such as rock crusts, can provide significant insights into paleoclimate. escholarship.org The principles of carbon isotope fractionation apply to this compound, making it a potential archive for past environmental conditions where it forms.
Oxygen Isotope Geochemistry (δ¹⁸O) in this compound
Oxygen isotope geochemistry, specifically the analysis of δ¹⁸O, provides complementary information to carbon isotopes, particularly concerning the temperature and hydrological conditions during mineral formation. The δ¹⁸O value measures the deviation in the ratio of stable isotopes oxygen-18 (¹⁸O) and oxygen-16 (¹⁶O) relative to a standard, commonly Vienna Standard Mean Ocean Water (VSMOW). wikipedia.org
In the context of human kidney stones containing this compound, isotopic analysis has revealed δ¹⁸O values ranging between -12 and -6‰. dntb.gov.uadntb.gov.ua These values, similar to δ¹³C, can be linked to external factors such as diet and water intake, which influence the formation of these biominerals. dntb.gov.ua Average δ¹⁸O values in urinary stones from certain regions have been reported around -20.57‰. researchgate.net
Globally, δ¹⁸O is widely used in paleosciences as a proxy for temperature, especially in biomineralized tissues like foraminifera shells and ice cores. wikipedia.orgosf.io The ratio of ¹⁸O to ¹⁶O in these materials varies with the temperature of the surrounding water, its salinity, and the volume of water locked in ice sheets. wikipedia.org While direct applications of this compound δ¹⁸O for broad paleoclimatic reconstructions are less documented compared to other minerals, its oxygen isotopic composition in specific formations can still offer insights into the local hydrological and thermal conditions of its environment of formation.
Trace Element Incorporation and Distribution in this compound Crystals
The incorporation and distribution of trace elements within this compound crystals offer valuable clues about the geochemical environment during its formation. Trace elements are minor components present in concentrations typically less than 1000 parts per million (ppm). ulb.ac.be Their presence and spatial distribution can be influenced by factors such as the availability of elements in the surrounding fluid, the crystal growth rate, and substitution mechanisms within the mineral lattice.
In the context of human kidney stones, this compound-containing stones have been observed to retain more trace metals than other calcium oxalate forms like weddellite (B1203044), which is partly attributed to the duration of stone formation. mdpi.com Studies on kidney stones have identified various trace elements, including zinc (Zn), iron (Fe), copper (Cu), lead (Pb), barium (Ba), titanium (Ti), molybdenum (Mo), cadmium (Cd), and chromium (Cr). mdpi.com
Interactive Data Table: Average Trace Element Concentrations in Kidney Stones (Example Data)
| Element | Average Concentration (µg/g) |
| Zn | 345.7 mdpi.com |
| Fe | (variable, often lower than Zn) mdpi.com |
| Cu | 0.8 mdpi.com |
| Pb | (significantly higher than previous studies) mdpi.com |
The order of major and trace element concentrations in kidney stones has been observed as Ca > Mg > Na > K > Zn > Fe > Pb > Ba > Cu > Ti > Mo > Cd > Cr. mdpi.com Zinc, for instance, often exhibits higher concentrations relative to other trace elements, suggesting a potential substitution of calcium by metal ions with similar charge and radius during stone formation. mdpi.com Lead concentrations have also been noted to be significantly higher in some studies, indicating environmental enrichment. mdpi.com
The distribution of trace elements can also vary within different types of this compound stones. For example, this compound stones formed in renal cavities may display greater abundance of elements like potassium (K), magnesium (Mg), and zinc (Zn). unibas.it Copper has been shown to affect the crystallization rate and external morphology of growing crystals, while iron and copper can influence calcium oxalate growth even at very low concentrations. mdpi.com The study of trace element incorporation thus provides insights into the complex processes of this compound crystallization in both natural geological settings and biomineralization contexts.
Applications and Broader Academic Implications of Whewellite Research
Understanding Biomineralization Processes in Diverse Biological Systems
Whewellite is a key player in the process of biomineralization, the mechanism by which living organisms produce minerals. researchgate.net It is the most dominant mineral in the plant kingdom and is intimately associated with the functions of living systems. researchgate.net Its formation is not a simple, random precipitation of chemicals but a highly regulated process. In plants, calcium oxalate (B1200264) crystals like this compound form in specific shapes and sizes, indicating a level of genetic control over their development. nih.gov This controlled formation occurs within specialized cells called idioblasts, where the crystals are compartmentalized. researchgate.net
The functions of this compound in plants are multifaceted, including the regulation of calcium levels in tissues, which is particularly crucial for plants in arid environments that may face calcium deficiency or drought. researchgate.net It also plays a role in protecting plants against herbivores. nih.gov this compound is found in a wide array of photosynthetic organisms, from microalgae to gymnosperms, and is also associated with fungi and lichens. researchgate.net In the animal kingdom, this compound is a principal component of human kidney stones, making the study of its formation and inhibition a significant area of medical research. researchgate.netauctoresonline.org The investigation into this compound biomineralization provides a deeper understanding of how organisms, from microbes to mammals, manage mineral uptake and deposition, a fundamental process in biology.
| Biological System | Role of this compound | Key Research Findings |
| Plants | Calcium regulation, herbivore defense | Crystal morphology is genetically controlled; formation occurs in specialized cells (idioblasts). researchgate.netnih.gov |
| Fungi & Lichens | Component of their structure and metabolism | Can contribute to the formation of rock crusts and patinas. nps.gov |
| Animals (including humans) | Pathological calcifications (e.g., kidney stones) | A primary crystalline component of the most common type of kidney stones. researchgate.netauctoresonline.org |
Paleoclimatic and Environmental Reconstructions
This compound found in rock crusts and accretions serves as a valuable proxy for reconstructing past climates and environmental conditions. nps.govtandfonline.com In regions like the Lower Pecos in southwestern Texas, extensive this compound-rich rock crusts have been analyzed to infer historical climate shifts. nps.gov The formation of these oxalate crusts has been linked to specific climatic periods. Radiocarbon dating of the this compound within these crusts has established correlations between periods of warm, dry climate and oxalate production. nps.gov Conversely, gaps in the formation of these crusts align with periods of cooler, wetter conditions. nps.gov
The analysis of these crusts, which can encapsulate ancient pictographs, provides a timeline for environmental changes. tandfonline.com The microstructures of this compound within these crusts have been compared to those produced by certain lichens, suggesting a biological origin that is sensitive to environmental fluctuations. researchgate.net By studying the layers and composition of these this compound formations, scientists can piece together a history of the local climate, offering a tangible record of past environmental dynamics.
Insights into Geological Carbon Cycling and Sequestration Strategies
This compound plays a significant, though often underrepresented, role in the Earth's carbon cycle. researchgate.net As a calcium oxalate mineral, it represents a store of carbon in a crystalline form. researchgate.net The formation of this compound by plants and other organisms is a process that fixes atmospheric carbon dioxide into a solid mineral form. researchgate.net This biomineralization is part of a larger biogeochemical cycle known as the oxalate-carbonate pathway. In this pathway, oxalate produced by organisms can be degraded by microbes to form carbonates, effectively sequestering carbon in a more stable, long-term geological reservoir. researchgate.net
Given its high productivity in the biosphere, the potential for this compound and the oxalate-carbonate pathway to be harnessed for carbon sequestration strategies is an area of growing interest. researchgate.net Understanding the factors that promote the formation and preservation of this compound in various environments could lead to nature-based solutions for capturing and storing atmospheric CO₂. walesfarmer.co.uk Research into this area could inform strategies for enhancing natural carbon sinks and developing novel approaches to mitigate climate change. researchgate.netmiragenews.com
Astrobiological Significance: Potential Biosignatures on Other Planets
The search for life beyond Earth relies on the identification of biosignatures—substances, patterns, or objects that provide evidence of life. nih.gov this compound is considered a potential mineral biosignature due to its strong association with biological processes on Earth. researchgate.net Since this compound is predominantly produced by living organisms, its detection on another planet, such as Mars, could be a compelling indicator of past or present life. researchgate.net
Astrobiologists are working to establish a framework for identifying and interpreting such biosignatures. sci.newsnih.gov The challenge lies in distinguishing between features produced by life and those that could arise from abiotic processes. nih.govastrobiology.com While this compound can form in some geological settings without direct biological involvement, its widespread presence, particularly in association with other organic molecules, would be a significant finding in the search for extraterrestrial life. galleries.comwikipedia.org The unique spectral signature of this compound could potentially be detected by remote sensing instruments on planetary missions, making it a target of interest for future exploration.
Preservation Science and Archaeological Material Analysis
This compound is of considerable importance in the field of preservation science and the study of archaeological materials. researchgate.net It is often found as a component of rock crusts or patinas that form over ancient rock art and pictographs. nps.govtandfonline.comresearchgate.net These this compound-rich layers can encapsulate and protect the underlying paint from weathering and erosion. nps.govtandfonline.com The analysis of these crusts provides crucial information for the conservation of cultural heritage. tandfonline.com
Furthermore, the organic carbon within the oxalate of this compound can be radiocarbon-dated. researchgate.net This allows scientists to establish minimum ages for the rock art that lies beneath the crust or maximum ages for any art applied on top of it. researchgate.net This dating method has been instrumental in creating chronologies for rock art in various parts of the world. researchgate.net The study of this compound on archaeological materials also offers insights into the past environments in which these artifacts existed and the biological activity (such as from lichens and microbes) that has occurred on their surfaces over millennia. nps.govresearchgate.net
| Archaeological Application | Significance of this compound |
| Dating of Rock Art | The organic carbon in this compound can be radiocarbon dated, providing age constraints for the artwork. researchgate.netresearchgate.net |
| Conservation | This compound-rich crusts can protect ancient pictographs from environmental damage. nps.govtandfonline.com |
| Paleoenvironmental Reconstruction | The presence and characteristics of this compound layers can indicate past climatic conditions at the archaeological site. nps.gov |
Advanced Materials Science: Controlled Crystallization and Morphology Engineering
The processes by which organisms control the crystallization of this compound offer inspiration for advanced materials science. mdpi.com In biological systems, the formation of this compound is a highly regulated process, resulting in crystals with specific sizes, shapes, and orientations. nih.gov Understanding the molecular mechanisms behind this control—such as the role of proteins and other organic macromolecules—can inform the development of novel methods for "morphology engineering" in synthetic materials. nih.gov
By mimicking these biological strategies, scientists aim to grow crystals with tailored properties for specific applications. mdpi.com Research in this area explores how different additives and environmental conditions can influence the nucleation and growth of this compound crystals, affecting their final form. nih.govacs.org The ability to control crystallization at the molecular level has potential applications in areas such as the development of new functional materials, pharmaceuticals, and industrial catalysts.
Q & A
Basic Research Questions
Q. What experimental parameters are critical for replicating whewellite crystallization in vitro, and how do variations in solution composition affect nucleation rates?
- Methodological Guidance : Design experiments using controlled variations in ionic concentrations (Ca²⁺, oxalate), pH (4–7), temperature (25–37°C), and organic additives (e.g., proteins, urea) to simulate physiological conditions. Use XRD and SEM to monitor crystal morphology and phase transitions . For reproducibility, document solution preparation protocols (e.g., supersaturation ratios) and environmental controls (e.g., stirring rates) .
Q. How can researchers distinguish this compound from weddellite (calcium oxalate dihydrate) in mixed-phase renal stones using non-destructive analytical techniques?
- Methodological Guidance : Combine micro-CT for 3D structural mapping with FTIR or Raman spectroscopy to identify phase-specific vibrational bands (e.g., this compound’s strong C=O stretch at 1,630 cm⁻¹ vs. weddellite’s broader bands). Cross-validate with polarized light microscopy to observe birefringence patterns .
Q. What structural properties of this compound contribute to its mechanical stability in renal calculi, and how can these be quantified?
- Methodological Guidance : Perform nanoindentation tests on this compound spherulites to measure hardness and elastic modulus. Correlate results with SEM-EDS data on organic-inorganic interfaces (e.g., protein inclusions) that may enhance fracture resistance .
Advanced Research Questions
Q. How can conflicting data on this compound nucleation rates under similar experimental conditions be resolved?
- Methodological Guidance : Conduct a meta-analysis of published kinetic studies to identify overlooked variables (e.g., trace metal ions, microbial activity). Replicate experiments using standardized protocols (e.g., ISO guidelines) and report uncertainties via error propagation models. Address contradictions by comparing activation energies derived from Arrhenius plots .
Q. What experimental designs are optimal for studying the role of organic matrices in this compound aggregation, and how can confounding factors (e.g., bacterial biofilms) be controlled?
- Methodological Guidance : Use microfluidic chambers to simulate urinary tract flow dynamics. Introduce controlled concentrations of osteopontin or Tamm-Horsfall protein to assess their inhibitory/promotive effects. Employ confocal microscopy with fluorescent tags to visualize matrix-crystal interactions while minimizing biofilm contamination .
Q. How do non-classical crystallization pathways (e.g., particle attachment) influence this compound growth kinetics, and what advanced imaging techniques are required to validate these mechanisms?
- Methodological Guidance : Utilize in situ liquid-cell TEM to capture real-time crystal growth at nanoscale resolution. Pair with AFM to measure interfacial energies during oriented attachment. Compare results with classical models (e.g., Burton-Cabrera-Frank theory) to identify deviations .
Data Analysis and Replication Challenges
Q. What statistical approaches are recommended for analyzing heterogeneous this compound crystal size distributions in renal stone cross-sections?
- Methodological Guidance : Apply log-normal or Weibull distribution models to size-frequency data. Use ANOVA to test for significant differences between growth layers. For reproducibility, share raw datasets (e.g., SEM image stacks) and code for automated particle analysis (e.g., ImageJ macros) .
Q. How can researchers ensure the replicability of this compound dissolution studies given variability in experimental setups?
- Methodological Guidance : Standardize dissolution media (e.g., artificial urine pH 6.0) and agitation methods (e.g., 100 rpm orbital shaking). Publish full experimental metadata, including ion-selective electrode calibration curves and temperature drift corrections .
Tables for Key Methodological Comparisons
| Technique | Application to this compound | Limitations | References |
|---|---|---|---|
| XRD | Phase identification, crystallinity analysis | Limited to surface layers (<5 µm depth) | |
| Nanoindentation | Mechanical property quantification | Requires flat, polished surfaces | |
| Liquid-cell TEM | Real-time growth imaging | High cost; sample preparation complexity |
Ethical and Reporting Considerations
- Data Transparency : Archive raw spectra, micrographs, and experimental logs in repositories like Zenodo, citing DOIs in publications .
- Conflict Resolution : Clearly report funding sources and potential biases (e.g., pharmaceutical partnerships in urolithiasis studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
